molecular formula C7H8ClNO B6159563 (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol CAS No. 1372452-57-7

(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol

Katalognummer: B6159563
CAS-Nummer: 1372452-57-7
Molekulargewicht: 157.60 g/mol
InChI-Schlüssel: JQOWLEAPTKFXJG-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol: is a chiral compound with a pyridine ring substituted with a chlorine atom at the 3-position and an ethan-1-ol group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloropyridine.

    Grignard Reaction: 3-chloropyridine is reacted with an appropriate Grignard reagent to introduce the ethan-1-ol group.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Grignard reactions followed by chiral resolution using techniques such as chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol: The enantiomer of the compound .

    3-chloropyridine: The parent compound without the ethan-1-ol group.

    (1R)-1-(3-bromopyridin-4-yl)ethan-1-ol: A similar compound with a bromine atom instead of chlorine.

Uniqueness

(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a chlorine atom and an ethan-1-ol group. This combination of features makes it particularly valuable in asymmetric synthesis and other specialized applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol involves the conversion of 3-chloropyridine to the corresponding alcohol via reduction with a suitable reducing agent.", "Starting Materials": [ "3-chloropyridine", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "3-chloropyridine is reacted with the reducing agent in a suitable solvent (e.g. ethanol, tetrahydrofuran) under reflux conditions.", "The reaction mixture is then cooled and quenched with water.", "The resulting mixture is extracted with a suitable organic solvent (e.g. diethyl ether, dichloromethane).", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate) to afford (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol as a colorless oil." ] }

CAS-Nummer

1372452-57-7

Molekularformel

C7H8ClNO

Molekulargewicht

157.60 g/mol

IUPAC-Name

(1R)-1-(3-chloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m1/s1

InChI-Schlüssel

JQOWLEAPTKFXJG-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](C1=C(C=NC=C1)Cl)O

Kanonische SMILES

CC(C1=C(C=NC=C1)Cl)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.